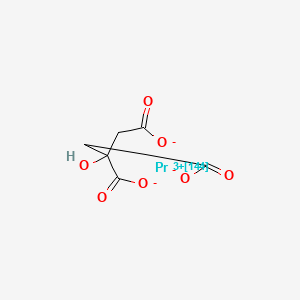

Citric acid, (144H)-praseodymium salt

Description

Overview of Rare Earth Element Coordination Chemistry

The coordination chemistry of the rare earth elements, which includes the lanthanide series, is primarily defined by the characteristics of their trivalent ions (Ln³⁺). These ions possess large ionic radii, and their 4f electrons are effectively shielded by outer 5s and 5p electrons. rutgers.edu This shielding minimizes the participation of the 4f electrons in direct bonding. rutgers.edu As a result, the bonds formed between lanthanide ions and ligands are predominantly ionic in nature. rutgers.edu

Being classified as hard acids, lanthanide ions show a preference for coordinating with hard bases, especially ligands that donate through oxygen atoms. rutgers.edu Their large size facilitates high coordination numbers, which can range from 6 to 12, though 8 and 9 are most common. wikipedia.orgmdpi.com Unlike d-block transition metals, the coordination geometries of lanthanide complexes are highly flexible and not rigidly dictated by ligand field stabilization effects. rutgers.edu This flexibility allows for a diverse array of structural arrangements. The large radius of lanthanide ions can accommodate a high number of ligands, up to 12, or a smaller number of bulky ligands. rutgers.edu

Significance of Citrate (B86180) Ligands in Lanthanide Complexation

Citric acid, a tricarboxylic acid that also contains a hydroxyl group, serves as an exceptional chelating agent for lanthanide ions. Its structure allows it to be a multidentate ligand, meaning it can bind to a metal ion at multiple points simultaneously. This capability leads to the formation of very stable complexes.

The interaction between the carboxyl and hydroxyl functional groups of citrate ligands and lanthanide cations can result in shifts in the characteristic bands of these groups in infrared spectra, confirming their involvement in coordination. journalssystem.com Depending on factors like pH, citrate can coordinate in different ways, and its ability to bridge multiple metal centers can lead to the formation of polymeric or 3D supramolecular networks. journalssystem.comacs.org For example, a lanthanum citrate polymer has been characterized where the citrate ligand engages in six La-O bonds with five different lanthanum centers, creating a compact three-dimensional structure. acs.org The synthesis of sparingly soluble lanthanide citrates is not yet fully understood, presenting an ongoing area of research. journalssystem.com Studies on lanthanide-citrate complexation have suggested the formation of bifurcated and/or chelated bonds between the carboxylic acid oxygen groups and the central metal ion. researchgate.net

Contextualizing Praseodymium(III) in Lanthanide Chemistry

Praseodymium (Pr) is the third member of the lanthanide series. wikipedia.org In its compounds, it most readily exists in the +3 oxidation state (Pr³⁺), which is its only stable state in aqueous solutions. wikipedia.orgbyjus.comsamaterials.com The coordination chemistry of the large, electropositive Pr³⁺ ion is therefore very similar to that of other early lanthanides such as lanthanum (La), cerium (Ce), and neodymium (Nd). wikipedia.org

Like other lanthanides, Pr(III) is classified as a hard Lewis acid and readily reacts with water to form praseodymium hydroxide (B78521). wikipedia.orgbyjus.comwikipedia.org Due to its large ionic size, it can exhibit high coordination numbers; for instance, the praseodymium ion is 9-coordinate in Praseodymium(III) bromide, adopting a tricapped trigonal prismatic geometry. wikipedia.org In other complexes, a coordination number of 10 has been observed. iaea.org The compound Citric acid, (144H)-praseodymium salt is a specific instance of a lanthanide-citrate complex. An early method for its preparation involved reacting ammonium-free praseodymium hydroxide with citric acid, which upon heating, precipitates as a pale green, amorphous powder. acs.org More recent research has also characterized infinite structures for praseodymium citrate with the formula [Pr(CitH)(H₂O)]. researchgate.net

Data Tables

Table 1: Properties of Praseodymium

| Property | Value |

| Atomic Number | 59 wikipedia.orgbyjus.com |

| Standard Atomic Weight | 140.90766 u wikipedia.org |

| Electron Configuration | [Xe] 4f³ 6s² byjus.com |

| Common Oxidation State | +3 wikipedia.orgwikipedia.orgbyjus.com |

| Appearance | Silvery-white, malleable, and ductile metal wikipedia.orgbyjus.com |

| Crystal Structure | Double hexagonal close-packed (DHCP) chemicalengineeringworld.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

59885-87-9 |

|---|---|

Molecular Formula |

C6H5O7Pr |

Molecular Weight |

333.01 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;praseodymium-144(3+) |

InChI |

InChI=1S/C6H8O7.Pr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+3 |

InChI Key |

ILDVMIWBPUFFJT-GJNDDOAHSA-K |

Isomeric SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[144Pr+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pr+3] |

Origin of Product |

United States |

Synthetic Methodologies for Praseodymium Citrate Complexes

Amorphous Citrate (B86180) Methodologies

The amorphous citrate method is a widely utilized technique for synthesizing lanthanide citrate complexes, valued for its simplicity and effectiveness in producing highly pure multicomponent oxides upon decomposition. researchgate.net This approach typically results in the formation of an amorphous, glassy citrate complex.

Liquid-Mixing Techniques in Concentrated Citrate Solutions

A common approach to synthesizing amorphous praseodymium citrate involves the direct liquid-mixing of praseodymium salts with citric acid in an aqueous solution. akjournals.com In a typical procedure, a praseodymium source, such as praseodymium carbonate, is dissolved in deionized water and then added to an aqueous solution of citric acid. akjournals.com The mixture is then heated and stirred to facilitate the formation of a stable metal-citrate complex in the solution, resulting in a clear, green solution. akjournals.com

One documented method specifies a molar ratio of citric acid to praseodymium to water of 3.6:1:40. akjournals.com The mixture is magnetically stirred at a temperature of 80–90°C for at least 30 minutes to ensure the complete formation of the praseodymium-citrate complex in the solution. akjournals.com Boiling this concentrated citrate solution leads to the formation of a highly viscous gel. akjournals.com

| Parameter | Value | Reference |

| Praseodymium Source | Praseodymium Carbonate Octahydrate | akjournals.com |

| Reagents | Citric Acid, Deionized Water | akjournals.com |

| Molar Ratio [CA]:[Pr]:[H₂O] | 3.6 : 1 : 40 | akjournals.com |

| Temperature | 80–90°C | akjournals.com |

| Stirring Time | ≥ 30 minutes | akjournals.com |

| Product | Green, clear solution / Viscous gel | akjournals.com |

Gel Formation without pH Adjustment or Aging

A significant advantage of the amorphous citrate method is its procedural simplicity, which often circumvents the need for stringent process controls typically associated with sol-gel methods. akjournals.com The synthesis can proceed to form a highly viscous gel without the requirement for careful pH adjustments or extended aging periods. akjournals.com By boiling the concentrated citrate solution obtained from the liquid-mixing step, a praseodymium citrate gel is readily formed. akjournals.com This straightforward process makes it an accessible route for obtaining the praseodymium-citrate complex. akjournals.com The resulting gel is amorphous in nature, as confirmed by X-ray powder diffraction patterns. researchgate.net

Precursor-Based Synthesis Routes

The properties and reactivity of the final praseodymium citrate complex can be influenced by the choice of the initial praseodymium precursor. These routes often serve as intermediate steps for creating more complex materials, such as doped oxides.

Utilization of Praseodymium Carbonate Octahydrate Precursors

Praseodymium(III) carbonate octahydrate is a frequently used starting material for the synthesis of praseodymium citrate. akjournals.com Its use is central to the amorphous citrate method where it is dissolved and reacted with citric acid to form the desired complex. akjournals.com The thermal decomposition of this specific precursor is a subject of study itself, as it influences the pathway to forming the final praseodymium oxide product from the citrate complex. akjournals.com Research has focused on the synthesis and characterization of praseodymium citrate derived from praseodymium carbonate octahydrate to understand the decomposition mechanisms and the nature of intermediate compounds. akjournals.com

Modified Citrate Gel Coating Techniques

A modified citrate gel coating technique has been developed, particularly for applications where praseodymium is used as a dopant in other ceramic materials. mdpi.com This solution-based coating method involves creating a praseodymium citrate gel that uniformly coats fine particles of a host material, such as zinc oxide (ZnO). mdpi.com

In this technique, the host powder is immersed in a bath solution containing citric acid and a praseodymium salt, like praseodymium(III) acetate (B1210297), in deionized water. mdpi.com The mixture is heated and stirred vigorously to promote uniform coating. mdpi.com The process is continued until the liquid evaporates, leaving a cake that is then pulverized and dried to yield a powder with the praseodymium citrate gel coated onto the host particles. mdpi.com This method allows for the uniform distribution of praseodymium, which upon subsequent calcination, converts to praseodymium oxide. mdpi.comresearchgate.net

| Parameter | Value | Reference |

| Praseodymium Source | Praseodymium(III) Acetate | mdpi.com |

| Host Material | ZnO Powder | mdpi.com |

| Molar Ratio [Citric Acid]:[Pr Acetate] | 3 : 1 | mdpi.com |

| Temperature | 70–80°C (immersion), 100°C (drying) | mdpi.com |

| Retention Time | 1 hour (immersion), 4 hours (mixing) | mdpi.com |

| Product | Pr citrate gel coated on ZnO particles | mdpi.com |

Considerations for Controlled Synthesis

The controlled synthesis of praseodymium citrate is essential for tailoring the properties of the final material. Key parameters that influence the outcome include temperature, pH, reactant concentrations, and synthesis time. journalssystem.comresearchgate.net

For instance, in related lanthanide citrate syntheses, hydrothermal conditions (temperatures above 100°C) and reaction times extending over several days have been employed to obtain crystalline products. journalssystem.comjournalssystem.com The pH of the reaction mixture is also a critical factor, as it affects the solubility of lanthanide hydroxides and the formation of citrate complexes. journalssystem.com

The stoichiometry of the reactants, specifically the molar ratio of citric acid to the metal ion, can determine the structure of the resulting complex. researchgate.net Studies on lanthanide citrates have reported the synthesis of different stoichiometries, such as 1:1 and 2:3 (metal:citrate), by controlling the reaction conditions. researchgate.net Achieving a homogeneous growth and narrow size distribution of nanoparticles derived from citrate complexes requires careful adjustment of parameters like pH, temperature, and the ratio of the precursor to a seed material. researchgate.net The ultimate goal is to manage the nucleation and growth processes to produce materials with desired and reproducible characteristics. journalssystem.com

Influence of Starting Materials

The selection of initial praseodymium-containing compounds and the form of citric acid are pivotal in determining the pathway of the synthesis and the properties of the resulting praseodymium citrate complex. Research has shown that different precursors can lead to variations in the intermediate phases and the final product characteristics.

One of the common methods for synthesizing praseodymium citrate is the amorphous citrate method. capes.gov.br In this approach, a hydrated praseodymium citrate complex is formed, which then undergoes thermal decomposition to yield praseodymium oxide. A notable starting material for this process is praseodymium carbonate octahydrate. capes.gov.br The use of praseodymium carbonate as a precursor has been a subject of special attention in the study of the thermal decomposition process to obtain the desired oxide materials. capes.gov.br

In a broader context of rare earth chemistry, the choice of the anionic counterpart in the praseodymium salt can significantly influence the reaction kinetics and the purity of the final product. While specific comparative studies on a range of praseodymium salts for citrate synthesis are not extensively detailed in the available literature, insights can be drawn from the synthesis of other rare earth complexes. For instance, in the synthesis of praseodymium(III) chloride from praseodymium oxide, the nature of the chlorinating agent is crucial. Similarly, the synthesis of other praseodymium compounds has been achieved using precursors like praseodymium(III) nitrate (B79036) hexahydrate. researchgate.net The solubility and reactivity of these different praseodymium salts with citric acid would invariably affect the complexation reaction.

The table below summarizes the influence of various praseodymium precursors on the synthesis of its compounds, drawing analogies for citrate complex formation.

| Praseodymium Starting Material | Synthetic Method | Resulting Product/Intermediate | Reference |

| Praseodymium Carbonate Octahydrate | Amorphous Citrate Method | Hydrated Praseodymium Citrate | capes.gov.br |

| Praseodymium Acetate | Thermal Decomposition | Praseodymium Oxycarbonate, Praseodymium Oxide | iaea.orgresearchgate.net |

| Praseodymium Oxalate (B1200264) | Thermal Decomposition | Praseodymium Oxycarbonate, Praseodymium Oxide | researchgate.netnih.gov |

| Praseodymium(III) Nitrate Hexahydrate | Precipitation | Praseodymium Hydroxide (B78521)/Oxide Nanostructures | researchgate.net |

This table is generated based on available data and analogies within praseodymium chemistry.

Impact of Reaction Parameters on Material Characteristics

The characteristics of the synthesized praseodymium citrate, such as its crystallinity, particle size, and yield, are profoundly influenced by the reaction conditions. Key parameters that are meticulously controlled during the synthesis include temperature, pH, and reaction time.

Temperature:

Temperature plays a dual role in the synthesis of praseodymium citrate and its subsequent transformation. In the initial complexation reaction, temperature can affect the solubility of the reactants and the kinetics of the citrate chelation. For instance, in the hydrothermal synthesis of other lanthanide citrates, the reaction temperature is a critical parameter that drives the transformation of the lanthanide hydroxide in a citric acid solution. mdpi.com

More significantly, the calcination temperature during the thermal decomposition of the praseodymium citrate precursor dictates the properties of the final praseodymium oxide. Studies on the thermal decomposition of related praseodymium precursors like acetate and oxalate show a clear dependence of the crystallite size and surface area of the resulting oxide on the calcination temperature. iaea.orgresearchgate.net For example, with praseodymium acetate as a precursor, increasing the calcination temperature from 500°C to 700°C resulted in an increase in crystallite size from 14 nm to 30 nm, while the surface area decreased. iaea.org A similar trend is observed with praseodymium oxalate, where the oxide formed from the acetate precursor generally exhibits a higher surface area than that from the oxalate precursor. researchgate.net It is reasonable to infer a similar behavior for the thermal treatment of praseodymium citrate. The optimal temperature range for the crystallization of various metal citrates has been a subject of research to control yield and quality. mdpi.comresearchgate.net

pH:

The pH of the reaction medium is a critical factor in the synthesis of metal citrate complexes as it governs the speciation of citric acid and the hydrolysis of the metal ion. For citrate, which is a polyprotic acid, the degree of its deprotonation is highly pH-dependent. The coordination of the citrate ligand to the praseodymium ion is therefore strongly influenced by the pH of the solution.

While specific studies detailing the effect of pH on praseodymium citrate synthesis are limited, extensive research on other metal citrate systems provides valuable insights. For instance, in the crystallization of zinc citrate, maintaining the pH of the reaction endpoint between 4.5 and 5.5 is crucial for achieving a high product content of 97.0–99.8%. mdpi.comencyclopedia.pub For calcium citrate, the pH range of 4.1 to 4.5 is reported to be superior for obtaining homogeneous crystal particles. encyclopedia.pub In protein crystallization, which is also highly sensitive to pH, a shift in pH can significantly alter solubility and nucleation rates. nih.govnih.gov It is thus evident that controlling the pH is essential for directing the crystallization process of praseodymium citrate to achieve desired particle characteristics and purity.

The following table summarizes the impact of key reaction parameters on the characteristics of citrate complexes and their resulting materials, with inferences for praseodymium citrate.

| Reaction Parameter | Effect on Material Characteristics | Relevant System/Inference | Reference |

| Temperature | Influences crystallinity, particle size, and surface area of the final oxide. Higher calcination temperatures generally lead to larger crystallites and lower surface area. | Praseodymium Acetate/Oxalate Decomposition | iaea.orgresearchgate.net |

| Determines the hydrate (B1144303) form of the citrate. | Calcium Citrate Crystallization | mdpi.comencyclopedia.pub | |

| pH | Affects the speciation of citric acid and the chelation process, influencing product purity and particle homogeneity. | Zinc and Calcium Citrate Crystallization | mdpi.comencyclopedia.pub |

| Governs the electrostatic interactions, impacting solubility and nucleation rates. | Protein Crystallization | nih.govnih.gov |

This table is generated based on available data from related systems and provides an inferred impact on praseodymium citrate.

Structural Elucidation and Coordination Environment

Crystal Structure Analysis of Praseodymium Citrate (B86180) Complexes

While specific crystal structure data for praseodymium citrate is not abundantly available in the provided search results, the structural characteristics can be inferred from studies on analogous lanthanide citrates, such as lanthanum citrate, which is expected to exhibit similar structural behavior due to the chemical similarities among lanthanides.

Hydrated praseodymium citrate is anticipated to form polymeric structures, a common feature for lanthanide citrates. nih.govacs.org These structures are characterized by chains of Pr(III) cations bridged by citrate ligands. nih.govacs.org For instance, in the related lanthanum citrate, [La(Hcit)(H₂O)]n, the structure consists of chains of La(III) cations linked by O-C-O groups from the citrate molecules. nih.govacs.org This arrangement results in a compact three-dimensional network. nih.govacs.org Given the similar ionic radii and coordination preferences of praseodymium and lanthanum, a comparable polymeric architecture is expected for hydrated praseodymium citrate.

The praseodymium(III) ion in citrate complexes typically exhibits a high coordination number, commonly 8 or 9, and can be as high as 10. journalssystem.comresearchgate.net The coordination sphere of the Pr(III) center is generally occupied by oxygen atoms from the carboxylate and hydroxyl groups of the citrate ligands, as well as from water molecules. journalssystem.comresearchgate.net The resulting coordination polyhedron is often a distorted version of a common geometry, such as a bicapped tetragonal antiprism for a coordination number of 10. researchgate.net In some lanthanide citrate complexes, the metal ion is coordinated by multiple citrate ligands and water molecules to satisfy its coordination requirements. journalssystem.com

The citrate ligand is a versatile bridging ligand in praseodymium citrate complexes, facilitating the formation of the polymeric network. nih.govacs.orgresearchgate.net Citrate can coordinate to metal ions in several ways, including monodentate, bidentate, and bridging fashions through its carboxylate groups. researchgate.net In lanthanide citrate polymers, the citrate ligand has been observed to bond to multiple metal centers. For example, the hydrogencitrate (Hcit³⁻) ligand in a lanthanum citrate polymer is involved in six La-O bonds to five different lanthanum centers, highlighting its significant bridging capacity. nih.govacs.org This extensive bridging is crucial in forming the robust three-dimensional structure of the complex.

Crystallographic Data and Unit Cell Parameters

Specific crystallographic data for praseodymium citrate is not provided in the search results. However, the data for a closely related and structurally analogous compound, the polymeric lanthanum citrate [La(Hcit)(H₂O)]n, can serve as a reference. It crystallizes in the monoclinic space group C2/c. nih.govacs.org

Interactive Table: Crystallographic Data for [La(Hcit)(H₂O)]n nih.govacs.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.765(3) |

| b (Å) | 8.822(2) |

| c (Å) | 14.048(3) |

| β (°) | 120.64(3) |

| Z | 8 |

Note: This data is for lanthanum citrate and is presented as a model for the expected parameters of praseodymium citrate.

Influence of pH on Coordination and Structure

The pH of the synthesis solution has a significant influence on the coordination and structure of praseodymium citrate complexes. The protonation state of the citrate ligand is pH-dependent, which in turn affects how it coordinates to the Pr(III) ion. fraunhofer.denih.govresearchgate.net At lower pH values (e.g., 2.2-2.5), the citrate is likely to be in a partially protonated form, such as Hcit³⁻, which has been shown to form polymeric structures with lanthanides. nih.govacs.org

Changes in pH can alter the type of citrate species present in solution and their coordination modes. fraunhofer.denih.gov For instance, at different pH levels, the carboxylate groups of citrate can be linked to a metal surface through hydrogen bonds or direct coordinative bonds. fraunhofer.deresearchgate.net While the provided research primarily discusses the effect of pH on the coordination of citrate to iron oxide nanoparticles, the fundamental principles apply to praseodymium citrate as well. The stability of praseodymium complexes can also be pH-dependent, with precipitation of the citrate complex occurring within a specific pH range. researchgate.net For other lanthanides, such as erbium, the solubility of the citrate complex is also noted to be pH-dependent. journalssystem.com

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a critical tool for elucidating the functional groups and bonding within praseodymium citrate (B86180). The analysis of its IR spectrum provides a window into the coordination environment of the praseodymium ion and the state of the citrate ligand.

Identification of Carboxyl and Hydroxyl Vibrational Modes

The coordination of the citrate ligand to the praseodymium ion is primarily confirmed through the vibrational modes of the carboxylate (COO⁻) groups. The absence of the characteristic band for the carboxylic acid C=O stretch, typically found between 1725–1680 cm⁻¹, indicates the full deprotonation of the citric acid upon forming the salt. researchgate.net Instead, the spectrum is dominated by the asymmetric and symmetric stretching vibrations of the deprotonated carboxylate groups.

The asymmetric stretching vibrations (νₐₛ(COO⁻)) are typically observed in the range of 1586–1560 cm⁻¹, while the symmetric stretching vibrations (νₛ(COO⁻)) appear around 1395–1376 cm⁻¹. researchgate.netresearchgate.net The large separation between these asymmetric and symmetric frequencies points towards a bidentate or bridging coordination mode of the carboxylate groups with the praseodymium ion.

Additionally, a broad absorption band is often observed around 3445 cm⁻¹, which is attributed to the O-H stretching vibrations of water molecules present in the hydrated form of the complex. researchgate.net The presence of α-hydroxy groups within the citrate ligand also contributes to this region.

Table 1: Key Infrared Vibrational Modes for Praseodymium Citrate

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | ~3445 | Stretching vibration of hydroxyl groups (water and citrate) |

| νₐₛ(COO⁻) | 1586–1560 | Asymmetric stretching of carboxylate groups |

Analysis of Pr-O Lattice Vibrations

The direct interaction between the praseodymium ion and the oxygen atoms of the citrate ligand gives rise to lattice vibrations observable in the far-infrared region of the spectrum. These Pr-O stretching vibrations are diagnostic for the formation of the metal-ligand bond. researchgate.net

These vibrations are typically found in the 900–400 cm⁻¹ region. researchgate.net Specifically, a peak observed around 593-598 cm⁻¹ has been assigned to the Pr-O stretching vibration, confirming the coordination of the praseodymium ion to the carboxylate and hydroxyl oxygen atoms of the citrate. researchgate.net The energy of these lattice vibrations is quantized, and the quantum of this vibrational energy is known as a phonon. youtube.com

Detection of Carbonate Species and Alkyl Groups

During the thermal decomposition of praseodymium citrate, intermediate carbonate or oxycarbonate species can form, which are detectable by IR spectroscopy. akjournals.comresearchgate.net The formation of praseodymium oxycarbonate (Pr₂O₂CO₃) is indicated by the appearance of characteristic carbonate vibrational modes. akjournals.comacs.org

The IR spectra also show characteristic C-H stretching vibrations from the alkyl (-CH₂-) portions of the citrate molecule, typically appearing in the 2973–2918 cm⁻¹ range. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a fundamental technique for determining the crystallinity and phase composition of solid materials, including praseodymium citrate and its derivatives.

Phase Purity and Crystalline Structure Determination

Studies have shown that praseodymium citrate synthesized via the amorphous citrate method is, as the name suggests, amorphous in nature. akjournals.com Its XRD pattern lacks sharp diffraction peaks, instead showing a broad halo, which is characteristic of a non-crystalline solid. akjournals.comresearchgate.net This amorphous nature is a key characteristic of the initially prepared complex.

Assessment of Thermal Decomposition Products

XRD analysis is crucial for identifying the crystalline phases that form when praseodymium citrate is heated. The composition of the final and intermediate products is highly dependent on the temperature and atmospheric conditions (e.g., air, oxygen, or nitrogen). akjournals.com

Upon thermal decomposition in air, amorphous praseodymium citrate transforms into crystalline intermediate phases. At around 450°C in air, XRD patterns show the formation of praseodymium oxycarbonate, Pr₂O₂CO₃ (JCPDS card No. 25-0696), sometimes in a mixture with praseodymium oxide, PrO₁.₈₃ (JCPDS card No. 6-329). akjournals.com In an oxygen atmosphere, the decomposition can lead directly to PrO₁.₈₃ at 450°C. akjournals.com

At higher temperatures (e.g., 1000°C), the final product is typically a stable praseodymium oxide. Depending on the atmosphere, this can be PrO₁.₈₃ or other forms like Pr₆O₁₁. akjournals.comacs.orguji.es

Table 2: Crystalline Phases Identified by XRD During Thermal Decomposition of Praseodymium Citrate

| Compound | Formula | JCPDS Card No. | Conditions of Formation |

|---|---|---|---|

| Praseodymium Oxycarbonate | Pr₂O₂CO₃ | 25-0696 | Intermediate at ~450°C in air. akjournals.comacs.org |

| Praseodymium Oxide | PrO₁.₈₃ | 06-0329 | Intermediate/Final product in air/O₂ at ≥ 450°C. akjournals.com |

Luminescence Spectroscopy of Pr(III) Complexes

The luminescence properties of praseodymium(III) complexes, including the citrate salt, are characterized by sharp emission bands resulting from intra-configurational f-f transitions.

The luminescence of Pr(III) ions can be stimulated through direct excitation into their f-f absorption bands. The excitation spectra of Pr(III) complexes typically show narrow bands in the blue region of the electromagnetic spectrum, corresponding to transitions from the ³H₄ ground state to the ³P₀, ³P₁, and ³P₂ excited states, as well as the ¹I₆ level. researchgate.netacs.org For example, excitation at approximately 450 nm is effective for populating these excited states. researchgate.netnih.gov

Upon excitation, Pr(III) complexes exhibit luminescence in the visible and near-infrared (NIR) regions. The emission spectra are characterized by several distinct bands that originate from two primary excited states: ³P₀ and ¹D₂. researchgate.net Prominent emission transitions from the ³P₀ level include those to the ³H₄ state (around 490 nm) and the ³F₂ state (around 645 nm). nih.gov The ¹D₂ state gives rise to emissions such as the transition to the ³H₄ state (around 605 nm). researchgate.netresearchgate.net The specific wavelengths and relative intensities of these emission bands can be influenced by the host matrix.

Table 2: Typical Excitation and Emission Spectral Features of Pr(III) Complexes

| Spectral Feature | Transition | Approximate Wavelength (nm) | Reference |

|---|---|---|---|

| Excitation | ³H₄ → ³P₂, ³P₁, ³P₀, ¹I₆ | ~450 | researchgate.net |

| Emission | ³P₀ → ³H₄ | ~490 - 493 | researchgate.netresearchgate.net |

| Emission | ¹D₂ → ³H₄ | ~605 - 606 | researchgate.netresearchgate.net |

| Emission | ³P₀ → ³F₂ | ~645 | nih.gov |

| Emission | ¹D₂ → ³F₃ | ~1060 | researchgate.net |

The observed luminescence in Pr(III) complexes is a direct result of electronic transitions between the 4f orbitals. These f-f transitions are characteristically sharp and narrow because the 4f electrons are well-shielded from the external chemical environment by the outer 5s and 5p electrons. rroij.com However, these transitions are Laporte-forbidden, which generally results in weak absorption and emission intensities. rroij.com

The emission spectrum of Pr(III) is unique among the lanthanides as it can exhibit simultaneous emission from two different excited states, ³P₀ and ¹D₂. researchgate.net The radiative transitions from these levels populate the lower-lying ³Hₙ and ³Fₙ manifolds. The relative intensity of the emissions from the ³P₀ and ¹D₂ states is dependent on the energy of the triplet state of the coordinating ligand. researchgate.net

Table 3: Key f-f Electronic Transitions in Pr(III) Luminescence

| Emitting Level | Terminal Level | Transition | Approximate Emission Wavelength (nm) | Reference |

|---|---|---|---|---|

| ³P₀ | ³H₄ | ³P₀ → ³H₄ | 490 | researchgate.net |

| ³P₀ | ³H₆ | ³P₀ → ³H₆ | - | researchgate.net |

| ³P₀ | ³F₂ | ³P₀ → ³F₂ | 645 | nih.govresearchgate.net |

| ¹D₂ | ³H₄ | ¹D₂ → ³H₄ | 605 | researchgate.netresearchgate.net |

| ¹D₂ | ³H₅ | ¹D₂ → ³H₅ | - | researchgate.net |

| ¹D₂ | ³F₃ | ¹D₂ → ³F₃ | - | researchgate.net |

| ¹D₂ | ³F₄ | ¹D₂ → ³F₄ | - | researchgate.net |

The interaction between the Pr(III) ion and the surrounding citrate ligands creates a crystal field that lifts the degeneracy of the 4f electronic energy levels. This phenomenon, known as crystal-field splitting, results in the fine structure observed in the absorption and emission spectra. The magnitude of this splitting is determined by the symmetry of the coordination environment and the strength of the ligand field. youtube.com

For a Pr(III) ion in a complex, the (2J+1)-fold degeneracy of each energy level is partially or completely removed. The number of resulting sublevels, or Stark levels, depends on the site symmetry of the Pr(III) ion. For example, in a site of D₂ symmetry, the degeneracy is completely lifted, resulting in (2J+1) distinct energy levels. researchgate.net The citrate ligand, with its carboxylate and hydroxyl groups, provides a specific coordination environment that dictates the nature and extent of this splitting. The analysis of the number and energy of these Stark levels provides valuable information about the local symmetry around the praseodymium ion within the citrate complex. researchgate.net The strength of the crystal field also influences the intensity of the f-f transitions by mixing states of opposite parity.

The inherently weak luminescence of Pr(III) due to the forbidden nature of f-f transitions can be significantly enhanced by the introduction of ancillary ligands. These ligands, often organic molecules with strong absorption in the UV region, act as "antennas." researchgate.netnih.gov They absorb excitation energy and efficiently transfer it to the central Pr(III) ion, which then emits light. researchgate.net

This energy transfer process, known as the antenna effect, bypasses the need for direct and inefficient excitation of the Pr(III) ion. The effectiveness of this enhancement depends on the energy level of the triplet state of the ancillary ligand relative to the emitting levels of the praseodymium ion. researchgate.net For efficient energy transfer to occur, the triplet state of the ligand should be at a suitable energy level above the ³P₀ and ¹D₂ states of Pr(III). The use of ancillary ligands is a common strategy to improve the luminescence quantum yield of lanthanide complexes for applications in lighting and bio-imaging. nih.gov

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of metal complexes in solution. For praseodymium citrate, both ¹H and ¹³C NMR would be instrumental in characterizing the coordination of the citrate ligand to the Pr(III) ion. researchgate.net

Due to the paramagnetic nature of the Pr(III) ion (with its 4f² electron configuration), the NMR spectra of its complexes are expected to show significant shifts in the resonances of the ligand nuclei compared to the free ligand. nih.gov These paramagnetic shifts, also known as contact and pseudocontact shifts, provide detailed structural information. The magnitude and direction of these shifts are dependent on the distance and angle between the paramagnetic metal center and the observed nucleus.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

The ultraviolet-visible (UV-Vis) absorption spectrum of Citric acid, (144H)-praseodymium salt, is primarily characterized by the electronic transitions within the praseodymium(III) (Pr(III)) ion. These transitions occur between the 4f electronic energy levels. Unlike the broad absorption bands typically observed for d-block transition metal complexes, the f-f transitions of lanthanide ions like Pr(III) are known to be very sharp and narrow, appearing as distinct lines. osti.gov This is because the 4f electrons are well-shielded from the chemical environment by the outer 5s and 5p electrons.

The absorption spectrum of the praseodymium citrate complex is a composite of the absorptions from the Pr(III) ion and the citrate ligand. The citrate ion itself absorbs strongly in the deep UV region, with a characteristic absorption maximum around 209 nm when its dissociation is suppressed at a pH below 1.0. nih.gov However, the most distinctive features of the complex in the visible region are attributable to the Pr(III) center.

Research Findings:

The absorption bands of the Pr(III) ion are largely insensitive to the ligand environment but do exhibit subtle changes upon complexation with citrate. These changes, specifically shifts in the position (nephelauxetic effect) and increases in the intensity of certain bands (hypersensitive transitions), provide valuable information about the coordination of the citrate ligand to the praseodymium ion.

The aqueous Pr(III) ion has several absorption bands across the visible and near-infrared spectrum. Studies on praseodymium nitrate (B79036) solutions have identified the absorption band at approximately 446 nm as being particularly suitable for its spectrophotometric determination. nist.gov The complexation with citrate can lead to an enhancement in the intensity of these absorption bands. For instance, studies on other praseodymium complexes, such as with the antibiotic lomefloxacin, have shown that complex formation can increase the absorption intensity by a factor of 4.5 compared to the simple chloride salt, significantly improving detection sensitivity. nih.gov

The precise positions (λ_max) and molar absorptivity (ε) of the bands for the praseodymium citrate complex are highly dependent on factors such as pH, concentration, and the molar ratio of praseodymium to citrate in the solution. This dependency is observed in other metal-citrate complexes, like those of iron(III), where changes in pH lead to shifts in the spectra and the appearance of isosbestic points, indicating equilibria between different complex species. researchgate.netnih.gov

Data on Pr(III) Absorption:

The following table summarizes the principal absorption bands of the aqueous Pr(III) ion, which serve as a baseline for understanding the spectrum of its citrate complex. Upon complexation with citrate, these bands are expected to show minor shifts in wavelength and changes in intensity.

| Transition Assignment | Approximate λmax (nm) of Aqueous Pr(III) Ion osti.govnist.govresearchgate.net | Expected Changes upon Complexation with Citrate |

| 3H4 → 3P2 | 446 | Shift in λmax, potential increase in intensity |

| 3H4 → 3P1 | 470 | Shift in λmax, potential increase in intensity |

| 3H4 → 3P0 | 483 | Shift in λmax, potential increase in intensity |

| 3H4 → 1D2 | 590 | Shift in λmax, potential increase in intensity |

This interactive table allows for sorting and filtering of the data.

The analysis of the UV-Vis spectrum of praseodymium citrate is crucial for understanding its electronic structure and the nature of the metal-ligand interaction in solution. osti.gov

Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA and DTA are powerful analytical techniques used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

Stages of Decomposition in Various Atmospheres (Air, Nitrogen, Oxygen)

The thermal decomposition of hydrated praseodymium citrate (B86180) proceeds through distinct stages, with the specific temperature ranges and intermediate products being highly dependent on the atmospheric conditions, such as air, nitrogen, or oxygen. researchgate.net

In an inert atmosphere like nitrogen , the decomposition typically involves an initial dehydration step, followed by the breakdown of the citrate ligand, leading to the formation of an oxycarbonate intermediate, and finally, reduction to a non-stoichiometric praseodymium oxide.

Under an oxidizing atmosphere like air or pure oxygen, the decomposition process is more complex. The organic component undergoes oxidative degradation, often at lower temperatures compared to an inert atmosphere. This leads to the formation of different intermediate species and can result in a higher oxidation state of the final praseodymium oxide. Studies on analogous praseodymium carboxylates, such as the acetate (B1210297), show that decomposition in an oxygen-rich environment enhances the kinetics of the formation and subsequent breakdown of intermediates. researchgate.net

The decomposition of amorphous praseodymium citrate has been specifically investigated in air, nitrogen, and oxygen atmospheres, confirming that the process ultimately yields praseodymium oxide. acs.org

Identification of Intermediate and Final Decomposition Compounds (e.g., Oxycarbonate, Praseodymium Oxide)

The decomposition of praseodymium citrate involves the formation of several intermediate compounds before the final praseodymium oxide is obtained. Based on studies of similar praseodymium carboxylates, the following pathway is inferred. researchgate.netresearchgate.net

Initially, the hydrated salt undergoes dehydration . Following this, the anhydrous citrate begins to decompose. A key intermediate in this process is praseodymium oxycarbonate (Pr₂O₂CO₃). researchgate.netiaea.org This species is formed as the citrate ligand breaks down, releasing carbon dioxide and other volatile organic compounds.

The final decomposition product is praseodymium oxide . The exact stoichiometry of the oxide is heavily influenced by the atmosphere. In air and nitrogen, the decomposition of praseodymium acetate, a similar carboxylate, results in the formation of PrO₁.₈₃₃. iaea.org The thermal decomposition of praseodymium citrate itself has been shown to result in PrO₁.₈₃. acs.org In some cases, particularly under more oxidizing conditions, Pr₆O₁₁ can be the final product. acs.orgnih.gov

| Decomposition Stage | Intermediate/Final Product | Typical Atmosphere |

| Dehydration | Anhydrous Praseodymium Citrate | Air, Nitrogen, Oxygen |

| Initial Decomposition | Praseodymium Oxycarbonate (Pr₂O₂CO₃) | Air, Nitrogen |

| Final Decomposition | Praseodymium Oxide (PrO₁.₈₃ / Pr₆O₁₁) | Air, Nitrogen, Oxygen |

Dehydration Processes

For hydrated praseodymium citrate, the initial stage of thermal decomposition involves the loss of water molecules. This dehydration process is typically observed as an endothermic event in DTA curves and corresponds to a mass loss in the TGA thermogram. Studies on similar hydrated praseodymium salts, like the acetate and oxalate (B1200264), show that dehydration can occur in one or more steps, depending on the nature of the water bonding (coordinated vs. lattice water). For instance, praseodymium acetate monohydrate shows a dehydration step around 180°C. acs.org The removal of water is a crucial precursor to the subsequent decomposition of the citrate anion.

Mechanistic Insights into Thermal Degradation

The thermal degradation of praseodymium citrate is a solid-state reaction that proceeds through a series of complex chemical and physical transformations. The mechanism involves the initial breakdown of the weakest bonds within the crystal lattice. Following dehydration, the C-C and C-O bonds within the citrate ligand begin to rupture.

Atmosphere-Dependent Decomposition Behavior

The surrounding atmosphere plays a critical role in the thermal decomposition pathway of praseodymium citrate. researchgate.net

In an oxidizing atmosphere (air, oxygen) , the decomposition of the organic part is an exothermic process due to combustion. This can lead to a more rapid decomposition at lower temperatures compared to an inert atmosphere. The presence of oxygen also favors the formation of higher praseodymium oxides, such as Pr₆O₁₁.

In an inert atmosphere (nitrogen, argon) , the decomposition proceeds through pyrolysis of the citrate ligand. This is an endothermic process that requires higher temperatures to go to completion. The absence of oxygen typically leads to the formation of a non-stoichiometric oxide like PrO₁.₈₃ or, in some cases, a more reduced form. acs.orgiaea.org The carbonaceous residue formed during pyrolysis in an inert atmosphere may require higher temperatures for complete removal.

The table below summarizes the influence of the atmosphere on the final product of praseodymium carboxylate decomposition.

| Atmosphere | Final Praseodymium Oxide Product |

| Air | PrO₁.₈₃₃ / Pr₆O₁₁ |

| Nitrogen | PrO₁.₈₃₃ |

| Oxygen | Pr₆O₁₁ |

Complexation Chemistry and Solution Behavior

Stoichiometry of Praseodymium-Citrate Complexes

The stoichiometry of the complexes formed between praseodymium(III) and citrate (B86180) is varied and highly dependent on the solution conditions, such as the metal-to-ligand ratio and pH. Based on studies of analogous lanthanide systems, several praseodymium-citrate species can be expected to form in solution.

A comprehensive study on the aqueous complexation of neodymium(III) with citrate, which serves as a strong model for praseodymium(III), identified several metal-ligand (M:L) complexes. rsc.orgresearchgate.net The identified species for Nd(III), and by extension likely for Pr(III), include those with varying degrees of protonation and ligand coordination. The primary stoichiometries observed are 1:1 and 1:2 metal-to-citrate ratios. Specifically, the following complexes were identified: [PrHL]⁺, [PrL], [PrHL₂]²⁻, and [PrL₂]³⁻, where L represents the fully deprotonated citrate anion (C₆H₅O₇³⁻). rsc.orgresearchgate.net The formation of these different stoichiometric species highlights the versatility of the citrate ligand in coordinating with the praseodymium ion.

| Likely Pr(III)-Citrate Complex | Stoichiometry (Pr:Citrate) | Charge |

| [PrHL]⁺ | 1:1 | +1 |

| [PrL] | 1:1 | 0 |

| [PrHL₂]²⁻ | 1:2 | -2 |

| [PrL₂]³⁻ | 1:2 | -3 |

Potentiometric Titration Studies for Stability Constants

Potentiometric titration is a key analytical method used to determine the stability constants of metal-ligand complexes in solution. researchgate.net This technique measures the change in hydrogen ion concentration (pH) as a result of complex formation, allowing for the calculation of equilibrium constants. researchgate.net

For the praseodymium-citrate system, stability constants can be inferred from detailed studies conducted on neodymium-citrate complexes using potentiometric titrations. rsc.orgresearchgate.net These studies provide valuable insight into the thermodynamic stability of the various praseodymium-citrate species. The stability constants (log β) for the formation of these complexes are crucial for predicting their prevalence under specific chemical conditions. The values for the analogous neodymium complexes are presented below and are expected to be very similar for praseodymium.

| Complex Species (Analogous Nd(III)) | log β |

| [NdHL]⁺ | 10.74 ± 0.04 |

| [NdL] | 7.02 ± 0.05 |

| [NdHL₂]²⁻ | 14.54 ± 0.07 |

| [NdL₂]³⁻ | 10.5 ± 0.1 |

Data from a study on Neodymium(III)-citrate complexes, serving as a proxy for Praseodymium(III). rsc.orgresearchgate.net

Role of pH in Complex Formation and Speciation

The pH of the aqueous solution is a critical parameter that profoundly influences the formation and speciation of praseodymium-citrate complexes. The protonation state of citric acid, a polyprotic acid, is directly controlled by the pH, which in turn dictates the specific citrate species available to coordinate with the Pr(III) ion.

At low pH values, citric acid is fully protonated. As the pH increases, it undergoes successive deprotonation steps. This pH-dependent speciation of the citrate ligand directly impacts the type and concentration of the praseodymium-citrate complexes formed. For instance, at lower pH, protonated complexes like [PrHL]⁺ are more likely to be present, whereas at higher pH, fully deprotonated complexes such as [PrL₂]³⁻ become more dominant. rsc.orgresearchgate.net

A predicted aqueous speciation diagram for Pr(III) as a function of pH illustrates that the free Pr³⁺ ion is the dominant species at very low pH (below ~2). researchgate.net As the pH increases, various hydroxylated praseodymium species and complexes with other available ligands would form. In the presence of citrate, a complex series of equilibria will exist, with the distribution of species being highly pH-dependent. researchgate.net Studies on the removal of Pr(III) from aqueous solutions also highlight that pH is a critical parameter influencing the chemistry of the metal and the surface charge of potential binding agents. mdpi.com

Protonation States of Citrate Ligand in Complexes

As indicated by the stoichiometry of the complexes formed, such as [PrHL]⁺ and [PrHL₂]²⁻, the citrate ligand can coordinate to the praseodymium ion while still being partially protonated. rsc.orgresearchgate.net In these species, one or more of the carboxylic acid groups of the citrate molecule remain protonated. The formation of these protonated complexes is typically favored in more acidic conditions. The deprotonation of the citrate's alcoholic hydroxyl group upon complexation with Fe(III) has been noted, suggesting that similar behavior could be possible with highly charged lanthanide ions like Pr(III) under specific pH conditions, although this is less common. nih.gov

Ternary Complex Formation with Other Ligands

Praseodymium(III) citrate complexes can participate in the formation of ternary complexes, where the praseodymium ion is coordinated to both a citrate ligand and another different ligand. The formation and stability of these ternary complexes depend on the nature of the second ligand and the coordination preferences of the praseodymium ion.

A notable example, which can serve as an analogue, is the characterization of a ternary neodymium-HEDTA-citrate complex, Nd(HEDTA)(Hcit)²⁻. mdpi.com In this complex, the neodymium ion is simultaneously bound to N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) and a partially protonated citrate ligand (Hcit²⁻). This demonstrates that the coordination sphere of the lanthanide ion is accessible for the binding of more than one type of ligand. The stability of such ternary complexes is influenced by factors like steric hindrance and the chelation effects of the involved ligands. mdpi.com

Dissociation Kinetics and Stability Across Lanthanide Series

The dissociation kinetics of lanthanide complexes, including those with citrate, are important for understanding their reactivity and persistence in solution. Generally, the stability of lanthanide complexes with a given ligand tends to increase across the lanthanide series from lanthanum to lutetium due to the decrease in ionic radius (lanthanide contraction), which leads to stronger electrostatic interactions.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For compounds containing f-block elements like praseodymium, DFT calculations must properly account for the localized and strongly correlated nature of the 4f electrons. Modified approaches, such as the self-interaction corrected (SIC) local-spin-density (LSD) approximation or the generalized-gradient approximation (GGA) with spin and orbital polarization, have been successfully applied to elemental praseodymium to describe its electronic and structural properties under various conditions. osti.govdiva-portal.org

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule or crystal. For praseodymium citrate (B86180), this involves adjusting the positions of all atoms until the net forces on each atom are close to zero, resulting in the most stable structure.

For other complex systems, geometry optimization has been used to find stable conformations, which is crucial for predicting other properties like vibrational spectra. researchgate.net

Table 1: Experimental Crystal Data for Poly[[diaqua-μ3-citrato-praseodymium(III)] monohydrate]

| Parameter | Value |

|---|---|

| Formula | {[Pr(C6H5O7)(H2O)2]·H2O}n |

| Molecular Weight | 384.06 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.2645 (3) |

| b (Å) | 9.7356 (7) |

| c (Å) | 17.0425 (10) |

| β (°) | 91.0672 (18) |

| Volume (ų) | 1039.22 (11) |

| Z | 4 |

Data sourced from nih.gov.

Electronic structure analysis investigates the arrangement of electrons in atoms, molecules, and solids. For praseodymium compounds, this is key to understanding their magnetic and optical properties, which are dominated by the 4f electrons. In studies of praseodymium oxides, DFT calculations combined with methods like the Gutzwiller approximation have been used to analyze the electronic structure and the delocalization of f-electrons under pressure. aps.org Similar approaches for praseodymium citrate would reveal the nature of the bonding between the praseodymium ion and the oxygen atoms of the citrate and water ligands.

Multireference Wavefunction-Based Methods

For systems with strong electron correlation, such as those containing lanthanide elements, single-reference methods like standard DFT can sometimes be inadequate. Multireference methods, which describe the electronic wavefunction as a combination of several electron configurations, are often necessary for an accurate description. nih.gov

In a study on elemental praseodymium, a combination of DFT with dynamical mean-field theory (DMFT) in the Hubbard-I approximation was used to construct a realistic magnetic Hamiltonian. arxiv.org This approach, which goes beyond standard DFT, correctly predicted a non-magnetic singlet crystal-field ground state for praseodymium, in agreement with experimental observations. arxiv.org Applying such advanced multireference techniques to praseodymium citrate would be essential for accurately modeling its electronic excited states and magnetic behavior, which arise from the complex interplay of crystal field effects and interatomic exchange interactions. arxiv.org The choice of atomic orbital basis sets is also critical, with specialized sets like atomic natural orbitals (ANO) providing superior results for energies and wavefunctions in complex molecules. nih.gov

Ab Initio Calculations for Band Gap Structure

Ab initio (first-principles) calculations are used to determine the electronic band structure of materials, providing fundamental insights into their conductivity and optical properties. The band gap is a crucial parameter, representing the energy difference between the valence band and the conduction band.

While direct band gap calculations for praseodymium citrate are not prominent in the literature, studies on other praseodymium materials like PrO2 and Pr2O3 serve as a valuable reference. For these oxides, ab initio calculations using methods like the tight-binding linear muffin-tin orbital (TB-LMTO) method within the local density approximation (LDA) have been performed to study the band structure and pressure-induced phase transitions. bohrium.com Such calculations often show that standard DFT underestimates the band gap, a known limitation that can be corrected using more advanced functionals or methods. iphy.ac.cnresearchgate.net For example, in calculations on Pr-doped TiO2, the calculated DFT band gap was 2.54 eV, significantly less than the experimental value of 3.23 eV. iphy.ac.cn Similar ab initio studies on praseodymium citrate would be crucial for evaluating its potential in optical or electronic applications by determining its band gap and the nature of its electronic transitions. researchgate.netnih.gov

Modeling of Equilibrium and Complex Formation

Modeling is used to understand the chemical equilibrium and complex formation between metal ions and ligands in solution. In the context of praseodymium and citric acid, such models are relevant for separation and extraction processes.

A study on the recovery of Pr(III) from aqueous nitrate (B79036) solutions using a cation exchange resin investigated the desorption process using citric acid as a stripping agent. nih.govresearchgate.net The formation of a stable complex between Pr(III) and citrate is the driving force for this process. The study found that the desorption of praseodymium from the loaded resin was most effective with 1.0 M citric acid at a pH of 3, achieving a 58.0% recovery. nih.govresearchgate.net The sorption behavior of Pr(III) onto the resin was successfully described by the nonlinear Langmuir isotherm model, indicating a monolayer sorption process. nih.gov

Table 2: Sorption and Desorption Parameters for Pr(III)

| Parameter | Condition/Model | Value/Result |

|---|---|---|

| Equilibrium Time for Sorption | Contact time with Dowex 50WX8 resin | ~15.0 min |

| Maximum Sorption Capacity | Dowex 50WX8 resin | 30.0 mg/g |

| Sorption Isotherm Model | Nonlinear fit | Langmuir (R² = 0.995) |

| Desorption Agent | Citric Acid | 1.0 M |

| Optimal Desorption pH | Citric Acid Solution | 3 |

| Desorption Efficiency | With 1.0 M Citric Acid at pH 3 | 58.0% |

Data sourced from nih.govresearchgate.net.

These equilibrium models and experimental findings are essential for designing and optimizing processes for the selective separation and purification of praseodymium, relying on its specific complexation behavior with citric acid.

Applications and Functional Properties in Materials Science

Precursors for Oxide Material Synthesis

The citrate (B86180) method is recognized as a sophisticated, modern technique for the preparation of nanostructured praseodymium oxides. acs.org This wet chemical approach offers a versatile and straightforward path to producing phase-pure, controllable nanoparticles with a high yield. rgnpublications.com The process typically involves the thermal decomposition of a praseodymium-citrate complex, which, after calcination, yields praseodymium oxide nanostructures.

The use of citric acid, (144H)-praseodymium salt, as a precursor, followed by calcination, consistently leads to the formation of praseodymium oxide (Pr6O11) with a cubic fluorite-like structure. acs.org Research has demonstrated that this method is effective in producing nanocrystalline domains in the range of approximately 10 nm. acs.org The morphology and particle size of the resulting Pr6O11 nanostructures can be significantly influenced by the specifics of the synthesis process, including the molar ratios of the initial reagents. rsc.org The transformation from the precursor to the oxide nanorods can be achieved through thermal treatment, with the rod-like shape being preserved up to certain temperatures, beyond which they may disintegrate into spherical nanoparticles. researchgate.net

The choice of synthesis method has a discernible impact on the physical and catalytic properties of the resulting praseodymium oxide. While various methods, including the citrate method, calcination of praseodymium nitrate (B79036), and sol-gel techniques, all yield Pr6O11 with a cubic fluorite-like structure and nanocrystalline domains of around 10 nm, the temperature required for the formation of the crystalline oxide phase can vary depending on the method and its parameters. acs.orgresearchgate.net

Below is a comparative table of praseodymium oxide properties synthesized via different methods:

| Synthesis Method | Precursor | Final Oxide Phase | Crystallite Size (nm) | Key Findings |

| Citrate Method | Praseodymium Citrate Complex | Pr6O11 | ~10 | A sophisticated method leading to nanocrystalline structures. acs.org |

| Calcination | Praseodymium Nitrate | Pr6O11 | ~10 | A traditional method, formation temperature is parameter-dependent. acs.org |

| Sol-Gel | Praseodymium Nitrate & Propylene Oxide | Pr6O11 | ~10 | Another traditional method yielding similar nanocrystal sizes. acs.org |

| Modified Pechini | Praseodymium Nitrate & Citric Acid/Ethylene Glycol | Pr6O11 | ~10 | A modern technique comparable to the citrate method. acs.org |

This table is generated based on available research data and is intended for comparative purposes.

Catalysis and Adsorption Processes

Praseodymium oxide derived from citric acid precursors exhibits significant catalytic activity, particularly in oxidation and adsorption-related processes. The unique electronic and crystallographic structure of praseodymium, which allows for variable oxidation states (Pr³⁺ and Pr⁴⁺), contributes to its high oxygen ion mobility, a key factor in its catalytic performance. rgnpublications.comresearchgate.net

Nanostructured praseodymium oxide is an effective catalyst for the oxidation of carbon monoxide (CO). acs.org When used as a catalyst, CO oxidation is observable at temperatures starting from 300 °C. acs.orgresearchgate.net Studies have shown that the maximum conversion of CO can reach approximately 95-96% at around 550 °C, a peak performance that appears to be largely independent of the synthesis method used to prepare the oxide. acs.orgresearchgate.net However, at more moderate temperatures (between 350-500 °C), the catalytic activities show a slight dependence on the synthesis method, with all nanostructured samples being more active than commercial Pr6O11. acs.org The catalytic mechanism involves the adsorption of CO onto the oxide surface, leading to the formation of bidentate carbonates, which then transform into monodentate carbonates before desorbing as carbon dioxide (CO2). acs.orgresearchgate.net

The following table summarizes the CO oxidation activity for praseodymium oxide catalysts:

| Catalyst | Synthesis Method | Temperature for Max. CO Conversion (°C) | Maximum CO Conversion (%) |

| Nanostructured Pr6O11 | Citrate Method | ~550 | 95-96 |

| Nanostructured Pr6O11 | Calcination | ~550 | 95-96 |

| Nanostructured Pr6O11 | Sol-Gel | ~550 | 95-96 |

| Nanostructured Pr6O11 | Modified Pechini | ~550 | 95-96 |

Data compiled from studies on nanostructured praseodymium oxide catalysts. acs.orgresearchgate.net

The differences in catalytic activity observed among praseodymium oxide samples prepared by various methods can be attributed to variations in oxygen ion mobility. acs.orgresearchgate.net Praseodymium oxide is noted for having the highest oxygen ion mobility among lanthanide oxides, which is a consequence of its ability to accommodate a variety of stable phases and facilitate rapid changes in the oxidation state of praseodymium. rgnpublications.com This high mobility is linked to the presence of oxygen vacancies in the crystal lattice, a feature that is beneficial for catalytic reactions requiring the transport of oxygen ions. researchgate.net The formation of oxygen-deficient phases with mixed Pr⁴⁺ and Pr³⁺ valence states is a key contributor to this high oxygen mobility. researchgate.net

The surface of praseodymium oxide possesses acidic properties that play a role in its catalytic functions. Specifically, non-stoichiometric praseodymium oxide has been found to exhibit different types of surface hydroxyl groups and two distinct types of Lewis acid sites. ekb.eg Lewis acidity is a critical factor in catalysis, influencing the adsorption and activation of reactant molecules. tue.nl In the context of CO oxidation, the interaction between CO and Lewis acid sites on the catalyst surface is a crucial step in the catalytic cycle. tue.nl The modification of catalyst supports with praseodymium oxide can enhance surface acidity, which in turn can improve catalytic performance. researchgate.net

Enhancement of Material Properties through Doping with Praseodymium Citrate Precursors

The introduction of praseodymium into various material matrices, often facilitated by the use of a citrate precursor in sol-gel or combustion synthesis, has been shown to significantly enhance key physical and functional properties. The citrate method, in particular, allows for a homogeneous distribution of the dopant ions at a molecular level, leading to the formation of highly uniform and reactive precursor powders. Upon calcination, these precursors yield materials with improved characteristics compared to those synthesized by conventional solid-state reaction methods. This section explores the specific impacts of praseodymium doping on the densification, microhardness, ferroelectric, and optical properties of advanced materials.

Impact on Densification and Microhardness

The incorporation of praseodymium as a dopant has a demonstrable positive effect on the mechanical properties of ceramic materials, notably improving both densification and microhardness. Research on calcium-stabilized zirconia (Ca-FSZ) provides a clear example of this enhancement.

In a comparative study, (ZrO₂)₀.₈(CaO)₀.₂ samples were prepared with and without the addition of praseodymium, using various synthesis techniques, including a citrate sol-gel method researchgate.nettandfonline.com. The results consistently showed that the praseodymium-doped samples exhibited superior densification and Vickers microhardness researchgate.nettandfonline.com. It was observed that the praseodymium ions enter the CaO-ZrO₂(c) solid solution, a mechanism that is credited with the improvement of these properties researchgate.nettandfonline.com.

The synthesis method itself plays a crucial role, with sol-gel techniques, particularly the citrate method, proving more effective than conventional ceramic methods. Samples prepared via the citrate route were noted for their non-porous microstructure, which directly contributes to higher density and hardness tandfonline.com. While specific numerical values for density and microhardness can vary based on the precise processing parameters (e.g., sintering temperature), the trend of improvement with praseodymium doping remains consistent.

| Property | Undoped Material (e.g., Ca-FSZ) | Praseodymium-Doped Material (e.g., Pr-Ca-FSZ) | Key Observation |

|---|---|---|---|

| Densification | Standard | Improved | Praseodymium ions entering the solid solution promote densification researchgate.nettandfonline.com. |

| Microstructure | Varies with synthesis method | Notably non-porous when using the citrate method tandfonline.com. | Homogeneous dopant distribution from citrate precursor leads to fewer pores. |

| Vickers Microhardness | Baseline | Higher | Improved densification and a non-porous structure result in greater hardness researchgate.nettandfonline.com. |

In other ceramic systems, such as BaBi₂Nb₂O₉, praseodymium doping has been observed to influence the microstructure by causing a slight reduction in grain size. This alteration of the microstructure is intrinsically linked to the material's final density and mechanical strength mdpi.com.

Modulation of Ferroelectric and Optical Properties

Praseodymium doping serves as an effective method for tuning the functional properties of ferroelectric and optical materials. The introduction of Pr³⁺ ions into the crystal lattice of these materials can alter their dielectric response and create active sites for luminescence.

Ferroelectric Properties:

In ferroelectric ceramics, such as praseodymium-doped lead lanthanum zirconate titanate (PLZT), the doping process is known to change the dielectric and ferroelectric characteristics nih.gov. The addition of Pr³⁺ ions can enhance these properties, making the materials more suitable for applications in devices like capacitors, sensors, and actuators nih.gov.

Studies on Aurivillius phase ceramics, like BaBi₂Nb₂O₉, have shown that modifying the base compound with praseodymium ions influences its dielectric properties. The introduction of a small concentration of praseodymium can lead to a slight increase in the electric permittivity and shift its maximum value towards higher temperatures mdpi.com. However, a further increase in the dopant concentration may cause a decrease in the electric permittivity, indicating that the dopant level must be carefully controlled to achieve the desired effect mdpi.com.

Optical Properties:

Praseodymium ions (Pr³⁺) are particularly valued as optical activators due to their complex energy level structure, which allows for multiple electronic transitions responsible for light emission tci-thaijo.orgmdpi.com. When incorporated into host materials like glasses or PLZT ceramics, Pr³⁺ ions can be excited to emit light at various wavelengths, a phenomenon known as photoluminescence.

Luminescence in PLZT Ceramics: In 9/65/35 PLZT ceramics, doping with praseodymium ions results in a rich emission spectrum, particularly in the red range of the visible spectrum nih.gov. When excited with blue light (e.g., at a wavelength of 450 nm), the Pr³⁺ ions exhibit strong emission peaks. These emissions are attributed to the electronic transitions of the Pr³⁺ ions, mainly from the ³P₀ and ¹D₂ excited states to lower energy states nih.gov. The most intense emission is often observed around 650 nm, which is characteristic of the perovskite structure of PLZT:Pr³⁺ ceramics nih.gov.

Properties in Glasses: In various glass systems, such as borate and oxyfluorotellurite glasses, praseodymium doping enables a wide range of optical functionalities mdpi.comresearchgate.nettandfonline.com. The absorption spectra of these glasses show characteristic bands corresponding to the transitions of Pr³⁺ from its ground state (³H₄) to various excited states tandfonline.com. The emission spectra, under appropriate excitation, show peaks in the green, orange, and red regions of the spectrum mdpi.comtandfonline.com. The specific wavelengths and intensities of absorption and emission can be tuned by adjusting the concentration of the praseodymium dopant and the composition of the host glass matrix researchgate.net. For instance, increasing the praseodymium concentration can lead to a decrease in the optical band gap researchgate.net.

| Functional Property | Material System | Effect of Praseodymium Doping |

|---|---|---|

| Ferroelectric | BaBi₂Nb₂O₉ Ceramics | Increases electric permittivity at low concentrations mdpi.com. |

| Ferroelectric | PLZT Ceramics | Modifies and can enhance dielectric and ferroelectric properties nih.gov. |

| Optical (Luminescence) | PLZT Ceramics | Induces strong red light emission (around 650 nm) upon excitation nih.gov. |

| Optical (Absorption) | Borate Glasses | Creates characteristic absorption bands in the visible and NIR regions tandfonline.com. |

| Optical (Emission) | Oxyfluorotellurite Glasses | Results in visible light emission (green, orange, red) for applications in lasers and sensors mdpi.com. |

Future Research Directions in Praseodymium Citrate Chemistry

Exploration of Higher Oxidation States of Praseodymium in Citrate (B86180) Complexes

Praseodymium is well-known for its stable +3 oxidation state, which is characteristic of its compounds, including praseodymium citrate. wikipedia.org However, recent breakthroughs in inorganic chemistry have demonstrated that praseodymium can access higher oxidation states, a feat once considered a significant challenge. bioengineer.orgresearchgate.net Molecular complexes featuring Pr(IV) and even the exceptionally rare Pr(V) have been synthesized and characterized, reshaping the known redox landscape of the lanthanides. bioengineer.orgnih.govchemrxiv.orgchemrxiv.org

The first molecular complex of Pr(IV) was isolated by oxidizing a Pr(III) precursor, confirming its stability. nih.govamericanelements.com This discovery was a significant step, as tetravalent lanthanide complexes beyond cerium were historically rare. researchgate.netresearchgate.net More recently, scientists have stabilized praseodymium in the formal +5 oxidation state, a long-sought connection between lanthanide and transition metal chemistry. bioengineer.orgchemrxiv.orgchemrxiv.org This was achieved in a molecular complex at low temperatures and was characterized using a suite of advanced methods, including single-crystal X-ray diffraction. bioengineer.orgchemrxiv.org Evidence for Pr(V) has also been found in gas-phase oxide nitrate (B79036) complexes. rsc.orgrsc.org

These advancements provide a compelling impetus for future research into whether these higher oxidation states can be stabilized within a citrate complex. Citric acid, a versatile multidentate ligand, could potentially create a coordination environment that accommodates the electronic demands of Pr(IV) or Pr(V).

Future research in this area should focus on:

Ligand Design: Investigating modifications to the citrate ligand or the inclusion of co-ligands to create a coordination sphere that can electronically and sterically stabilize a high-valent praseodymium ion.

Oxidizing Agents: Exploring a range of chemical and electrochemical oxidizing agents to induce the Pr(III) → Pr(IV) or Pr(III) → Pr(V) transition within the citrate complex.

Characterization: Employing advanced spectroscopic and computational methods to unequivocally confirm the oxidation state and understand the electronic structure and bonding in these novel complexes. nih.govchemrxiv.org

The successful synthesis of a praseodymium(IV) or (V) citrate would be a landmark achievement, potentially unlocking new catalytic or electronic applications for this class of compounds.

Table 1: Known Oxidation States of Praseodymium

| Oxidation State | Stability & Context | Key Findings |

|---|---|---|

| +3 | The most common and stable oxidation state in the majority of its compounds. wikipedia.org | Forms ionic bonds in compounds like PrCl₃ and Pr(NO₃)₃. wikipedia.org |

| +4 | Rare, but accessible and stable in certain molecular complexes and solid-state materials like Pr₆O₁₁. nih.govwikipedia.org | The Pr(IV) complex [Pr(OSiPh₃)₄(MeCN)₂] has been isolated and characterized. nih.gov |

Sustainable Synthesis and Green Chemistry Principles

The production of fine chemicals, including lanthanide compounds, is increasingly scrutinized for its environmental impact. Applying the principles of green chemistry to the synthesis of praseodymium citrate is a critical direction for future research, aiming to develop methods that are more efficient, less hazardous, and environmentally benign. youtube.comyoutube.com

Traditional synthesis methods for lanthanide oxides and complexes, such as solid-state reactions or precipitation followed by high-temperature calcination, can be energy-intensive and may use hazardous reagents. wikipedia.orgmdpi.comacs.org For instance, the citrate-nitrate combustion method, while effective, involves high temperatures and the decomposition of nitrates. mdpi.com Hydrothermal methods offer an alternative, allowing for synthesis in aqueous solutions, which can reduce energy consumption compared to calcination. journalssystem.comjournalssystem.com

Future research should systematically apply the 12 Principles of Green Chemistry to the synthesis of praseodymium citrate. youtube.comyoutube.com Key areas for investigation include:

Use of Renewable Feedstocks: Exploring the use of citric acid derived from biomass fermentation. This aligns with the principle of using renewable rather than depleting raw materials. youtube.com

Safer Solvents and Reagents: Developing synthetic routes in water or other benign solvents, avoiding the use of hazardous organic solvents. youtube.com Two-zone ligand-assisted displacement chromatography has been shown to be an environmentally friendly method for purifying praseodymium using safe extractants. researchgate.net

Energy Efficiency: Optimizing reaction conditions to proceed at ambient temperature and pressure, thereby minimizing energy demand. youtube.com The development of citrate-stabilized nanoparticles at room temperature for other applications demonstrates the feasibility of this approach. nih.gov

Catalysis: Investigating the use of catalysts to improve reaction efficiency and reduce the energy input required for synthesis. youtube.com

Designing for Degradation: While praseodymium itself is an element, the organic citrate component can be designed to biodegrade into innocuous substances, minimizing its environmental persistence. nih.gov

By integrating these principles, future synthetic methods for praseodymium citrate can be developed that are not only scientifically advanced but also sustainable, reducing waste and environmental impact. researchgate.net

Table 2: Application of Green Chemistry Principles to Praseodymium Citrate Synthesis

| Green Chemistry Principle | Application in Praseodymium Citrate Synthesis |

|---|---|

| 1. Prevent Waste | Optimize reactions to maximize yield and minimize byproducts. youtube.com |

| 2. Atom Economy | Design syntheses where the maximum amount of starting materials is incorporated into the final product. youtube.com |

| 5. Safer Solvents & Auxiliaries | Utilize water as a solvent instead of hazardous organic solvents. youtube.com |

| 6. Design for Energy Efficiency | Develop synthetic routes that operate at ambient temperature and pressure. youtube.com |

| 7. Use of Renewable Feedstocks | Source citric acid from biomass. youtube.com |

Q & A

Basic: What experimental protocols are recommended for synthesizing citric acid, (144H)-praseodymium salt?

Answer:

Synthesis typically involves pH-controlled crystallization. For praseodymium citrate complexes, dissolve praseodymium nitrate or chloride in deionized water and add citric acid in a molar ratio of 1:3 (Pr:citrate). Adjust the pH to 4–6 using ammonia to promote citrate coordination . Crystallization is achieved via slow evaporation at 25–40°C. Purity is verified via elemental analysis (ICP-OES) and Fourier-transform infrared spectroscopy (FTIR) to confirm citrate binding .

Advanced: How do spectrophotometric methods resolve contradictions in praseodymium-citrate complex formation data?

Answer: